molecular formula C24H50ClN3O B12715016 (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride CAS No. 93783-48-3

(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride

Cat. No.: B12715016
CAS No.: 93783-48-3
M. Wt: 432.1 g/mol
InChI Key: KEXVSUVMXIASLA-UHFFFAOYSA-M
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Description

(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is a synthetic organic compound with a unique structure that combines an imidazolium core with long alkyl chains and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the aminoethyl and hydroxyethyl groups. The heptadecyl chain is then attached through a series of reactions, and finally, the chloride ion is introduced to form the imidazolium salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The imidazolium ring can be reduced under specific conditions.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the aminoethyl group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups to the aminoethyl moiety.

Scientific Research Applications

Chemistry

In chemistry, (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with biological membranes makes it useful for investigating membrane dynamics and protein-lipid interactions.

Medicine

In medicine, this compound has potential as a therapeutic agent. Its amphiphilic nature allows it to interact with cell membranes, making it a candidate for drug delivery systems and antimicrobial agents.

Industry

In industrial applications, this compound can be used as a surfactant or emulsifier due to its amphiphilic properties. It can also be incorporated into coatings and adhesives to enhance their performance.

Mechanism of Action

The mechanism of action of (Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with biological membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The aminoethyl and hydroxyethyl groups can form hydrogen bonds with membrane proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)-3-(2-hydroxyethyl)-1H-imidazolium chloride: Lacks the long heptadecyl chain, resulting in different membrane interactions.

    1-(2-Aminoethyl)-2-(8-octyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride: Has a shorter alkyl chain, affecting its amphiphilic properties.

    1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-methoxyethyl)-1H-imidazolium chloride: Contains a methoxyethyl group instead of a hydroxyethyl group, altering its hydrogen bonding capabilities.

Uniqueness

(Z)-1-(2-Aminoethyl)-2-(8-heptadecyl)-4,5-dihydro-3-(2-hydroxyethyl)-1H-imidazolium chloride is unique due to its combination of a long alkyl chain, aminoethyl, and hydroxyethyl groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

93783-48-3

Molecular Formula

C24H50ClN3O

Molecular Weight

432.1 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-2-heptadecan-8-yl-4,5-dihydroimidazol-3-ium-1-yl]ethanol;chloride

InChI

InChI=1S/C24H50N3O.ClH/c1-3-5-7-9-10-12-14-16-23(15-13-11-8-6-4-2)24-26(18-17-25)19-20-27(24)21-22-28;/h23,28H,3-22,25H2,1-2H3;1H/q+1;/p-1

InChI Key

KEXVSUVMXIASLA-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCC(CCCCCCC)C1=[N+](CCN1CCO)CCN.[Cl-]

Origin of Product

United States

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